molecular formula C14H18O2 B2764476 4-tert-Butylcinnamic acid methyl ester CAS No. 36215-20-0

4-tert-Butylcinnamic acid methyl ester

Cat. No. B2764476
CAS RN: 36215-20-0
M. Wt: 218.296
InChI Key: QHOYLQSBUGMXKI-JXMROGBWSA-N
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Description

“4-tert-Butylcinnamic acid methyl ester” is a type of ester derived from trans-4-methoxycinnamic acid . It is used in the synthesis of avenanthramide alkaloids . The starting material for its synthesis was trans-4-methoxycinnamic acid and 3,5-dimethoxybenzoic acid methyl ester .


Synthesis Analysis

The synthesis of “4-tert-Butylcinnamic acid methyl ester” involves a direct and sustainable method using flow microreactor systems . This method is efficient, versatile, and sustainable compared to the batch . Another method involves the preparation of ester derivatives of fatty acids for chromatographic analysis . The reaction of carboxylic acids with diazomethane produces methyl esters .


Molecular Structure Analysis

The molecular structure of “4-tert-Butylcinnamic acid methyl ester” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “4-tert-Butylcinnamic acid methyl ester” include transesterification of triglycerides in the presence of sodium hydroxide . These reactions use vegetable oils and animal fats as sources of triglycerides for the production of liquid fuels, fatty acid methyl esters (FAME) colloquially known as biodiesel .

Scientific Research Applications

Chemical Transformations

The tert-butyl group in this compound has unique reactivity patterns that are useful in various chemical transformations . The crowded tert-butyl group can elicit characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations .

Biosynthetic and Biodegradation Pathways

The tert-butyl group in this compound has implications in biosynthetic and biodegradation pathways . It’s relevant in nature and can be applied in biocatalytic processes .

Paint Industry

Compounds similar to “methyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate”, such as 4-tert-Butylphenyl glycidyl ether, are used in the paint industry . They serve as organic coatings in paint, boat paint, and building coating materials .

Epoxy Reactive Diluent

4-tert-Butylphenyl glycidyl ether is also used as an epoxy reactive diluent . This application is particularly useful in the production of epoxy resins .

5. Determination of Methyl tert-Butyl Ether (MTBE) and Its Degradation Products A device coupled with headspace solid-phase microextraction (SPME) was successfully applied to the determination of methyl tert-butyl ether (MTBE) and its degradation products . This method could potentially be applied to similar compounds like “methyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate”.

Transesterification Reaction

For the first time, both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction . This could potentially be applied to “methyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate”.

Mechanism of Action

Carboxylic acids react with diazomethane to produce methyl esters . Because of the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .

Future Directions

The future directions for “4-tert-Butylcinnamic acid methyl ester” include its potential use in the green and sustainable production of various chemicals . This includes oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . A special focus is given to the applicability of each method in industry .

properties

IUPAC Name

methyl (E)-3-(4-tert-butylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-10H,1-4H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOYLQSBUGMXKI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcinnamic acid methyl ester

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